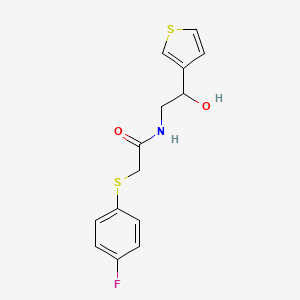

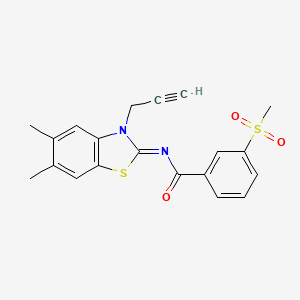

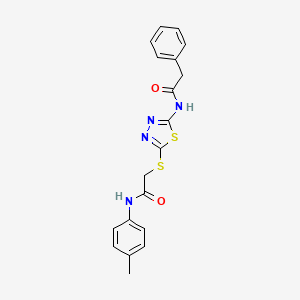

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide" is a multifunctional molecule that contains several interesting structural motifs, such as a fluorophenyl group, a thiophene ring, and an acetamide moiety. These structural features suggest that the compound could have a range of chemical and biological properties, making it a potential candidate for various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of key precursors with various reagents to produce a diverse set of products. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of a compound similar to the one , which can then be further modified to introduce additional functional groups . The synthesis pathways can include dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, which are common in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR and X-ray diffraction analysis. For instance, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability and reactivity of the molecule . These techniques can provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of various substituents, which is essential for understanding the compound's chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. The acetamide moiety, for example, can participate in various chemical reactions, including nucleophilic substitution and condensation. The presence of a thiophene ring can also lead to electrophilic aromatic substitution reactions, which can be utilized to introduce additional substituents onto the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The presence of a fluorophenyl group can affect the compound's lipophilicity and electronic properties, while the thiophene ring can contribute to its aromaticity and potential for π-π interactions. These properties are important for the compound's potential applications and can influence its behavior in biological systems or material contexts.

Applications De Recherche Scientifique

Chemoselective Acetylation in Drug Synthesis

The compound has relevance in the chemoselective acetylation of aminophenols, a crucial step in synthesizing intermediates for antimalarial drugs. The process optimization and kinetics of this reaction, utilizing similar compounds, are studied extensively (Magadum & Yadav, 2018).

Biological Activities of Substituted Thiophenes

Substituted thiophenes, closely related to the compound , have been observed to exhibit a wide spectrum of biological activities. These include antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal properties, making them significant in pharmaceutical research (Nagaraju et al., 2018).

Anti-inflammatory Applications

Derivatives of similar compounds have been synthesized and shown to possess significant anti-inflammatory activity. This indicates potential applications in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Anti-Cancer Agent Potential

Compounds with structural similarities have been synthesized and tested for their cytotoxic activity against various human cancer cell lines, suggesting potential use in cancer therapy (Riadi et al., 2021).

Applications in Material Science

The structural elements of the compound have applications in material science, especially in the development of polymeric thiophenes used in thin-film transistors, organic field-effect transistors, and solar cells, highlighting its significance in advanced materials research (Nagaraju et al., 2018).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S2/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDNCYIHVAULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)

![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)